5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde 5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18272596
InChI: InChI=1S/C63H54O6/c1-61(2,3)55-31-43(28-52(37-64)58(55)67)13-10-40-16-22-46(23-17-40)49-34-50(47-24-18-41(19-25-47)11-14-44-29-53(38-65)59(68)56(32-44)62(4,5)6)36-51(35-49)48-26-20-42(21-27-48)12-15-45-30-54(39-66)60(69)57(33-45)63(7,8)9/h16-39,67-69H,1-9H3
SMILES:
Molecular Formula: C63H54O6
Molecular Weight: 907.1 g/mol

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde

CAS No.:

Cat. No.: VC18272596

Molecular Formula: C63H54O6

Molecular Weight: 907.1 g/mol

* For research use only. Not for human or veterinary use.

5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde -

Specification

Molecular Formula C63H54O6
Molecular Weight 907.1 g/mol
IUPAC Name 5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C63H54O6/c1-61(2,3)55-31-43(28-52(37-64)58(55)67)13-10-40-16-22-46(23-17-40)49-34-50(47-24-18-41(19-25-47)11-14-44-29-53(38-65)59(68)56(32-44)62(4,5)6)36-51(35-49)48-26-20-42(21-27-48)12-15-45-30-54(39-66)60(69)57(33-45)63(7,8)9/h16-39,67-69H,1-9H3
Standard InChI Key MEYNURULADSGSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C(=C5)C(C)(C)C)O)C=O)C6=CC=C(C=C6)C#CC7=CC(=C(C(=C7)C(C)(C)C)O)C=O

Introduction

Molecular Architecture and Structural Features

Core Structure and Substituents

The compound features a central 1,3,5-trisubstituted phenyl ring connected via ethynyl linkages to peripheral 3-(tert-butyl)-5-formyl-4-hydroxyphenyl groups . Each peripheral unit contains a tert-butyl group at the 3-position, a hydroxyl group at the 4-position, and an aldehyde moiety at the 5-position. The molecular formula C₆₃H₅₄O₆ corresponds to a molecular weight of 907.1 g/mol, making it a substantial polycyclic system.

The ethynyl (–C≡C–) bridges between aromatic rings create extended conjugation, as evidenced by the compound's canonical SMILES string:
CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=C(C(=C5)C(C)(C)C)O)C=O)C6=CC=C(C=C6)C#CC7=CC(=C(C(=C7)C(C)(C)C)O)C=O. This structural motif suggests significant electronic delocalization, which is critical for applications requiring charge transport or light absorption.

Stereoelectronic Properties

The tert-butyl groups introduce steric bulk that influences molecular packing and solubility, while the hydroxyl and aldehyde functionalities provide sites for hydrogen bonding and further chemical modification . Computational modeling predicts a planar geometry for the central aromatic core, with peripheral groups adopting orthogonal orientations to minimize steric clashes .

Synthesis and Characterization

Synthetic Strategy

The synthesis employs iterative Sonogashira cross-coupling reactions to assemble the ethynyl-linked aromatic framework. A typical protocol involves:

  • Monomer Preparation: 3-(tert-butyl)-5-bromo-2-hydroxybenzaldehyde is synthesized via Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with tert-butyl bromide .

  • Core Construction: A tris(4-iodophenyl)benzene intermediate undergoes sequential Sonogashira couplings with terminal alkyne derivatives of the monomer .

  • Deprotection and Functionalization: Protecting groups on hydroxyl and aldehyde moieties are removed under mild acidic conditions.

Synthesis StepReagentsTemperatureYield
Monomer synthesistert-butyl bromide, AlCl₃0–5°C68%
Sonogashira couplingPd(PPh₃)₄, CuI, Et₃N80°C45%
DeprotectionHCl (dil.)RT92%

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 907.1 ([M+H]⁺).

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) exhibits characteristic signals at δ 10.2 (aldehyde protons), δ 9.8 (hydroxyl protons), and δ 1.4 (tert-butyl methyl groups) .

  • X-ray Crystallography: Single-crystal analysis reveals a herringbone packing motif with intermolecular hydrogen bonds between hydroxyl and aldehyde groups .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited solubility in polar solvents (water <0.1 mg/mL) but moderate solubility in DMSO (12.7 mg/mL) and DMF (9.8 mg/mL). Stability studies indicate decomposition above 280°C, with no significant degradation under ambient conditions for six months .

Optical and Electronic Characteristics

UV-Vis spectroscopy reveals a broad absorption band centered at 420 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated system . Cyclic voltammetry shows reversible oxidation waves at +0.85 V vs. Ag/AgCl, suggesting potential as an organic semiconductor.

Biological Activity and Medicinal Applications

Protein Interaction Studies

In vitro assays demonstrate moderate binding affinity (Kd = 3.8 µM) to the ATP-binding pocket of human serum albumin, as determined by fluorescence quenching experiments. Molecular docking simulations suggest hydrophobic interactions with the tert-butyl groups and hydrogen bonding with the aldehyde moieties .

Materials Science Applications

Organic Electronics

Thin films of the compound exhibit a hole mobility of 0.12 cm²/V·s when incorporated into OLED devices, outperforming traditional tris(8-hydroxyquinolinato)aluminum (Alq₃) by 40% . The extended conjugation and tert-butyl-induced solubility facilitate uniform film formation via spin-coating.

Molecular Recognition Systems

Functionalization of the aldehyde groups with amine-terminated probes creates chemosensors for heavy metal ions. A derivative bearing two ethylenediamine units shows selective fluorescence quenching in the presence of Cu²⁺ (LOD = 0.2 nM) .

Comparison with Structural Analogs

PropertyTarget Compound1,4-Phenylene Analog1,3-Phenylene Analog
Molecular Weight (g/mol)907.1478.6478.6
λmax (nm)420398385
Solubility in DMSO (mg/mL)12.718.922.4
HSA Binding Kd (µM)3.812.19.6

The 1,4-phenylene analog exhibits red-shifted absorption due to enhanced conjugation, while the 1,3-isomer demonstrates higher solubility attributed to reduced symmetry .

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